BenchChemオンラインストアへようこそ!

N-(2,2-difluoroethyl)azetidin-3-amine

PDE10A inhibition pulmonary arterial hypertension kinase selectivity

This fluorinated azetidine is a critical building block for CNS-penetrant kinase inhibitors and GPCR modulators. Its 2,2-difluoroethyl group reduces amine basicity by ~1.5-2.0 pKa units, minimizing P-gp efflux, while the rigid scaffold drives isoform selectivity (e.g., >2875-fold for PDE10A). Procure 98% pure material to accelerate lead optimization with validated pharmacokinetic advantages over standard amines.

Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
Cat. No. B12942186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluoroethyl)azetidin-3-amine
Molecular FormulaC5H10F2N2
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1C(CN1)NCC(F)F
InChIInChI=1S/C5H10F2N2/c6-5(7)3-9-4-1-8-2-4/h4-5,8-9H,1-3H2
InChIKeyJCOVLPCXLFNGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Difluoroethyl)azetidin-3-amine: Procurement-Grade Azetidine Building Block for Kinase, GPCR, and CNS Drug Discovery Programs


N-(2,2-Difluoroethyl)azetidin-3-amine (CAS 1550039-26-3) is a fluorinated heterocyclic amine that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, GPCR modulators, and CNS-penetrant drug candidates. The compound features an azetidine core—a four-membered nitrogen-containing saturated ring—substituted with a 2,2-difluoroethyl group, which enhances lipophilicity and metabolic stability . As a 3-aminoazetidine derivative, it provides a rigid, sp³-rich scaffold that medicinal chemists employ to modulate physicochemical properties and selectivity profiles in lead optimization campaigns [1].

Why N-(2,2-Difluoroethyl)azetidin-3-amine Cannot Be Replaced by Unsubstituted Azetidin-3-amine or Piperidine Analogs in Lead Optimization


Substituting N-(2,2-difluoroethyl)azetidin-3-amine with simpler analogs such as unsubstituted azetidin-3-amine or piperidine derivatives introduces quantifiable liabilities in potency, selectivity, and pharmacokinetic profile. The 2,2-difluoroethyl group contributes a calculated LogP increase of approximately 0.5–0.8 units relative to the non-fluorinated ethyl analog [1], while the gem-difluoro motif reduces basicity of the adjacent amine by approximately 1.5–2.0 pKa units, diminishing P-gp efflux susceptibility and enhancing passive membrane permeability [2]. Azetidine amides exhibit a distinct torsional profile compared to larger ring amides, altering target engagement and off-target selectivity in ways that cannot be replicated by piperidine or pyrrolidine bioisosteres [3]. These cumulative differences mean that generic substitution without empirical validation carries a high risk of program attrition at the lead optimization stage.

N-(2,2-Difluoroethyl)azetidin-3-amine: Quantitative Differentiation Evidence Versus Comparator Scaffolds


Azetidine-Containing PDE10A Inhibitor Achieves 3.5 nM IC50 with >2875-Fold Selectivity Over Other PDE Isoforms

In a series of azetidine-based imidazopyridines, the azetidine scaffold contributed to a PDE10A inhibitor (A30) with an IC50 of 3.5 nmol/L against PDE10A, demonstrating >2875-fold selectivity across other PDE isoforms. For context, the PDE4D IC50 was 1280 nmol/L, representing a 366-fold selectivity window [1]. This compares favorably to the reference PDE10A inhibitor MP-10, which exhibits lower selectivity and reduced in vivo efficacy in PAH models [2].

PDE10A inhibition pulmonary arterial hypertension kinase selectivity

3-Aminoazetidine Amide Moiety Yields M4 PAM with 0.3 mg/kg Minimum Efficacious Dose in Rodent Behavioral Model

Incorporation of a 3-aminoazetidine amide moiety onto a 5-amino-thieno[2,3-c]pyridazine core produced VU6000918, a potent M4 positive allosteric modulator that reversed amphetamine-induced hyperlocomotion in rats at a minimum efficacious dose (MED) of 0.3 mg/kg . In contrast, earlier non-azetidine amide analogs in the same series required doses of 3–10 mg/kg to achieve comparable behavioral efficacy, representing an approximately 10- to 30-fold improvement in in vivo potency attributable to the azetidine amide scaffold .

M4 PAM schizophrenia CNS drug discovery

Azetidine Amide Side Chain Drives 3.4 nM JAK1 Potency with Enhanced Isoform Selectivity Over JAK2/JAK3/TYK2

In a benzo[c]pyrrolo[2,3-h][1,6]naphthyridin-5-one (BPN) series of JAK inhibitors, compound 20a incorporating an azetidine amide side chain demonstrated JAK1 inhibitory potency of IC50 = 3.4 nM with superior selectivity against JAK2, JAK3, and TYK2 isoforms [1]. In contrast, structurally analogous BPN compounds lacking the azetidine amide (e.g., 17b, 18) exhibited broader pan-JAK activity with reduced isoform selectivity, increasing the risk of JAK2/JAK3-mediated hematological toxicities observed clinically with first-generation JAK inhibitors [2]. The azetidine amide's constrained geometry restricts conformational flexibility, favoring interactions with the JAK1 ATP-binding pocket while disfavoring JAK2 engagement.

JAK inhibition kinase selectivity autoimmune disease

CCR5 Antagonist Activity at Sub-Micromolar Potency with Azetidine Scaffold Enhancing Intrinsic Permeability

Azetidine-containing CCR5 antagonists, including derivatives structurally related to N-(2,2-difluoroethyl)azetidin-3-amine, demonstrate sub-micromolar antagonist activity against human recombinant CCR5 in cell-cell fusion assays [1]. Patent disclosures report 92% enzyme inhibition at 1 µM concentration in radiometric anti-HIV-1 assays targeting CCR5-mediated viral entry [2]. Replacement of secondary amide moieties with azetidine rings in CCR5 antagonist series has been shown to increase intrinsic permeability, translating to improved oral pharmacokinetic profiles in preclinical species [3]. The 2,2-difluoroethyl substitution further reduces amine basicity, potentially mitigating hERG channel interactions that have plagued earlier CCR5 antagonist development programs.

CCR5 antagonism HIV chemokine receptor

2,2-Difluoroethyl Group Reduces Amine Basicity by 1.5–2.0 pKa Units, Lowering P-gp Efflux Ratio and Enhancing CNS Penetration

The gem-difluoro motif in 2,2-difluoroethylamine reduces the pKa of the adjacent amine by approximately 1.5–2.0 units compared to non-fluorinated ethylamine (pKa ~10.7 for ethylamine vs. ~8.7–9.2 for 2,2-difluoroethylamine) [1]. This pKa shift decreases the fraction of positively charged species at physiological pH, which in turn reduces recognition by P-glycoprotein (P-gp) efflux transporters and improves passive permeability across lipid bilayers [2]. Experimental LogD (pH 7.4) for 2,2-difluoroethylamine is -0.54, compared to approximately -1.2 to -1.5 for unsubstituted ethylamine, indicating enhanced lipophilicity that favors blood-brain barrier penetration [3]. In M4 PAM and PDE10A inhibitor programs, azetidine-containing compounds have demonstrated CNS exposure profiles that correlate with this physicochemical optimization strategy.

CNS drug design P-gp efflux physicochemical optimization

Azetidine Scaffold Increases Fraction sp³ (Fsp³) to >0.45, Improving Aqueous Solubility and Reducing Off-Target Kinase Binding

Incorporation of an azetidin-3-amino bridging scaffold into JAK inhibitor lead compounds increased fraction sp³ (Fsp³) to >0.45 while simultaneously improving aqueous solubility and attenuating off-target kinase activity [1]. KINOMEscan profiling of the azetidine-containing compound demonstrated reduced binding across the human kinome compared to more planar, aromatic predecessors with Fsp³ values <0.30 [2]. This sp²-to-sp³ drug design strategy, which prioritizes saturated heterocycles like azetidine over flat aromatic rings, has been validated in multiple kinase inhibitor programs where promiscuous kinase binding and poor solubility represent primary optimization barriers. The azetidine ring introduces ring strain and a defined exit vector that favors selective binding interactions with the target kinase ATP pocket while sterically clashing with off-target kinases.

kinase selectivity aqueous solubility drug-likeness

Optimal Procurement and Research Application Scenarios for N-(2,2-Difluoroethyl)azetidin-3-amine Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring P-gp Evasion and Blood-Brain Barrier Penetration

Programs targeting neurological or psychiatric indications where CNS exposure is non-negotiable should prioritize N-(2,2-difluoroethyl)azetidin-3-amine over non-fluorinated azetidine analogs. The 2,2-difluoroethyl group reduces amine pKa by 1.5–2.0 units [1], decreasing P-gp substrate recognition, while the azetidine amide scaffold has demonstrated robust CNS efficacy at 0.3 mg/kg in rodent behavioral models . This combination of physicochemical and pharmacodynamic evidence supports use in M4 PAM, PDE10A, and other CNS-targeted programs where efflux-mediated attrition is a known risk.

Kinase Inhibitor Lead Optimization Requiring Isoform Selectivity and Reduced Off-Target Kinome Binding

Teams developing JAK, PDE10A, or other kinase inhibitors where isoform selectivity differentiates clinical safety should evaluate azetidine-containing scaffolds. Evidence from JAK1-selective programs demonstrates that azetidine amide side chains drive low nanomolar potency (3.4 nM) with superior selectivity over JAK2/JAK3/TYK2 [2]. Simultaneously, the high Fsp³ (>0.45) of azetidine scaffolds attenuates promiscuous kinome binding that complicates development of planar aromatic inhibitors [3]. Procurement of N-(2,2-difluoroethyl)azetidin-3-amine enables rapid SAR exploration of these selectivity-enhancing properties.

GPCR Antagonist Programs Targeting Oral Bioavailability and Reduced hERG Liability

For CCR5, muscarinic, or other GPCR antagonist programs, the azetidine scaffold offers validated advantages in intrinsic permeability [4] and potential reduction in hERG channel interactions. The 2,2-difluoroethyl substitution further reduces amine basicity, a property linked to decreased hERG binding and improved cardiovascular safety margins. Programs pursuing oral GPCR antagonists should consider N-(2,2-difluoroethyl)azetidin-3-amine as a privileged building block to address permeability and safety liabilities that have historically limited this target class.

Pulmonary Arterial Hypertension (PAH) and Inflammatory Disease Programs Requiring High Selectivity

PDE10A inhibition has emerged as a validated mechanism for PAH treatment, with azetidine-based inhibitors achieving >2875-fold selectivity over other PDE isoforms—a critical differentiator from less selective clinical candidates like MP-10 [5]. The high selectivity translates to reduced vasodilator-associated adverse events and broader therapeutic index. N-(2,2-difluoroethyl)azetidin-3-amine serves as a key synthetic intermediate for constructing PDE10A-selective chemotypes and should be prioritized in PAH, COPD, and inflammatory disease discovery pipelines where PDE isoform selectivity drives safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,2-difluoroethyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.